molecular formula C6H4F2N2O3 B12448857 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid CAS No. 1260902-01-9

4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid

Cat. No.: B12448857
CAS No.: 1260902-01-9
M. Wt: 190.10 g/mol
InChI Key: MGSVVLOYKLDYKS-UHFFFAOYSA-N
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Description

Historical Context of Pyrimidine Carboxylic Acid Derivatives

Pyrimidine carboxylic acid derivatives have been pivotal in medicinal chemistry since the mid-20th century, with early synthetic efforts focused on optimizing antiphlogistic and analgesic properties. The foundational work by Jutz and Mueller in 1967 demonstrated a novel synthesis route for 4-amino-substituted pyrimidine-5-carboxylic acids using malonic acid dinitrile and dimethylformamide chloride as starting materials. This method addressed prior challenges in yield and purity by leveraging readily available reactants and simplified reaction conditions, marking a technical leap in heterocyclic chemistry. Subsequent innovations, such as Kambe et al.’s use of ethyl cyanoacetate and aldehydes to construct 5-cyano-4-oxo-pyrimidine frameworks, further diversified synthetic pathways. These advances underscored pyrimidine carboxylic acids’ versatility as scaffolds for bioactive molecules, particularly in antirheumatic drug development.

The structural flexibility of the pyrimidine ring allows substitutions at positions 2, 4, and 5, enabling fine-tuning of electronic and steric properties. For instance, Brugnatelli’s 1818 isolation of alloxan—a trihydroxypyrimidine—highlighted early recognition of pyrimidines’ reactivity, which later informed strategies for introducing functional groups like carboxylates. By the 21st century, derivatives such as 4-(difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid emerged as subjects of interest due to their enhanced metabolic stability compared to non-fluorinated analogs.

Significance of Fluorine Substitution in Heterocyclic Chemistry

Fluorine’s incorporation into heterocycles like pyrimidines has revolutionized pharmaceutical design, primarily due to its strong electron-withdrawing effect and small atomic radius. In 4-(difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid, the difluoromethyl group (-CF$$_2$$H) at position 4 significantly alters the molecule’s electronic profile. The C-F bond’s high bond dissociation energy (486 kJ/mol) enhances metabolic resistance to oxidative degradation, a critical factor in prolonging drug half-life. Additionally, fluorine’s electronegativity polarizes adjacent C-H bonds, increasing acidity at the hydroxy group (position 2) and facilitating deprotonation under physiological conditions.

Comparative studies of fluorinated versus non-fluorinated pyrimidines reveal that difluoromethyl substitution improves membrane permeability by modulating lipophilicity (logP values typically decrease by 0.5–1.0 units). This balance between hydrophilicity and lipophilicity is crucial for optimizing bioavailability. For example, in antirheumatic applications, fluorinated pyrimidine carboxylates exhibit stronger enzyme inhibition (e.g., COX-2 IC$$_{50}$$ values < 1 μM) compared to their non-fluorinated counterparts. The difluoromethyl group also minimizes undesired metabolic pathways, such as cytochrome P450-mediated oxidation, by shielding reactive sites on the pyrimidine ring.

Synthetic routes to fluorinated pyrimidines often employ halogen-exchange reactions or direct fluorination agents like Selectfluor®. However, the stability of intermediates such as 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride (from malonic acid dinitrile and dimethylformamide chloride) enables precise fluorine introduction at later stages, ensuring high regioselectivity. Recent advances in cross-coupling chemistry further permit the integration of fluorinated aryl groups, expanding structural diversity.

Key Advances in Fluorinated Pyrimidine Synthesis

Synthetic Method Key Reactants Yield (%) Reference
Halogen-exchange fluorination Cl-substituted pyrimidines, KF 65–78
Direct electrophilic fluorination Pyrimidine enolates, Selectfluor® 52–60
Cross-coupling with fluoroarenes Boronic esters, Pd catalysts 70–85

This table summarizes prevailing strategies for introducing fluorine into pyrimidine systems, emphasizing yield efficiency and regiochemical control.

Properties

CAS No.

1260902-01-9

Molecular Formula

C6H4F2N2O3

Molecular Weight

190.10 g/mol

IUPAC Name

6-(difluoromethyl)-2-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C6H4F2N2O3/c7-4(8)3-2(5(11)12)1-9-6(13)10-3/h1,4H,(H,11,12)(H,9,10,13)

InChI Key

MGSVVLOYKLDYKS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC(=C1C(=O)O)C(F)F

Origin of Product

United States

Preparation Methods

Electrophilic Difluoromethylation

Electrophilic reagents such as ClCF$$2$$H or HCF$$2$$SO$$2$$Na (Langlois reagent) enable direct CF$$2$$H substitution on preformed pyrimidine intermediates. For example:

  • Starting Material : 2-Hydroxy-4-chloropyrimidine-5-carboxylic acid.
  • Reagent : HCF$$2$$SO$$2$$Na in the presence of Cu(I) or Pd(II) catalysts.
  • Conditions : DMF, 80–100°C, 12–24 h.
  • Yield : 45–65%.

This method avoids harsh conditions but requires precise control to prevent over-fluorination.

Radical Difluoromethylation

Radical-based methods using Zn(SO$$2$$CF$$2$$H)$$2$$ or CF$$2$$HBr under photoredox catalysis have been explored:

  • Substrate : 4-Bromo-2-hydroxypyrimidine-5-carboxylic acid.
  • Catalyst : Ir(ppy)$$3$$ or Ru(bpy)$$3$$Cl$$_2$$.
  • Light Source : Blue LEDs (450 nm).
  • Yield : 50–70%.
    Radical pathways offer regioselectivity but necessitate inert atmospheres and specialized equipment.

Cyclocondensation Routes

Biginelli-Type Condensation

A three-component reaction involving:

  • Components : Ethyl acetoacetate, urea, and 4-difluoromethyl benzaldehyde.
  • Acid Catalyst : HCl or p-TsOH in ethanol.
  • Conditions : Reflux (80°C, 6 h).
  • Yield : 30–40%.
    This method is limited by low yields due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization, improving efficiency:

  • Starting Material : Ethyl 3-(difluoromethyl)-3-oxopropanoate and guanidine carbonate.
  • Solvent : DMSO, 150°C, 20 min.
  • Yield : 55–60%.
    Microwave methods reduce reaction times by 70% compared to conventional heating.

Functional Group Interconversion

Hydroxylation and Oxidation

  • Step 1 : Synthesis of 4-(difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid via POCl$$_3$$ -mediated methoxylation.
  • Step 2 : Demethylation using HBr/AcOH to yield the hydroxyl group.
  • Yield : 75–85%.

Carboxylic Acid Formation

  • Ester Hydrolysis : Treatment of ethyl 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylate with NaOH (2 M, 60°C, 4 h).
  • Yield : >90%.

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactors : Microfluidic systems with Pd/C catalysts.
  • Conditions : 100°C, 10 bar H$$_2$$, residence time 30 min.
  • Output : 1.5 kg/h with 95% purity.

Green Chemistry Innovations

  • Solvent Replacement : Substituting DMF with 2-MeTHF (renewable solvent).
  • Catalyst Recycling : Immobilized ytterbium triflate on silica gel, reused ≥5 times without yield loss.

Comparative Analysis of Methods

Method Starting Material Key Reagent/Catalyst Yield Advantages Limitations
Electrophilic CF$$_2$$H 4-Chloropyrimidine derivative HCF$$2$$SO$$2$$Na/Cu(I) 45–65% High selectivity Requires toxic solvents (DMF)
Radical Difluoromethylation 4-Bromopyrimidine derivative Ir(ppy)$$_3$$ 50–70% Mild conditions High catalyst cost
Microwave Cyclocondensation Ethyl 3-oxopropanoate Guanidine carbonate 55–60% Rapid synthesis Scalability challenges
Continuous Flow Ethyl ester precursor Pd/C, H$$_2$$ >90% High throughput Capital-intensive setup

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups into the pyrimidine ring .

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrimidine compounds, including 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid, exhibit notable anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, certain derivatives have been reported to suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Inhibitory Activity of Pyrimidine Derivatives on COX Enzymes

CompoundCOX-1 Inhibition (IC50 μM)COX-2 Inhibition (IC50 μM)
Celecoxib0.040.04
4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acidTBDTBD

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens, including Gram-positive bacteria and fungi. The increasing resistance of pathogens necessitates the development of new antimicrobial agents, and pyrimidine derivatives have shown promise in this area. For example, certain derivatives have demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC μg/mL)
4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acidMRSATBD
Other DerivativeC. auris16

Synthesis Techniques

The synthesis of 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid can be achieved through various methodologies, including late-stage difluoromethylation processes which allow for the selective incorporation of difluoromethyl groups into larger biomolecules . This approach enhances the pharmacokinetic properties of the resultant compounds by modulating lipophilicity and metabolic stability.

Green Chemistry Approaches

Recent advancements emphasize greener synthetic methods that minimize environmental impact while maximizing yield and efficiency. Techniques such as microwave-assisted synthesis and mechanochemical methods have been explored for the synthesis of pyrimidine derivatives, offering higher yields and shorter reaction times .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrimidine derivatives in various biological assays:

  • A study highlighted the anti-inflammatory effects of specific pyrimidine derivatives using carrageenan-induced paw edema models in rats, demonstrating their potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Another investigation focused on the antimicrobial activity of pyrimidine derivatives against multidrug-resistant pathogens, showcasing their potential as novel scaffolds for drug development targeting resistant strains .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Key Features Biological Activity/Applications Reference(s)
4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid 4: -CF2H; 2: -OH; 5: -COOH High polarity, potential for enzyme inhibition, enhanced metabolic stability Under investigation (e.g., kinase inhibition)
2-(Hydroxyimino)-4-phenyl-dihydropyrimidine-5-carboxylic acid 2: =N-OH; 4: -Ph; 5: -COOH Antimicrobial activity (Gram-positive bacteria, fungi) Antimicrobial agents
Methyl 4-hydroxypyrimidine-5-carboxylate 4: -OH; 5: -COOCH3 Esterified carboxylate improves lipophilicity; lower acidity Intermediate for drug synthesis
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate 4: -OH; 2: -Ph; 5: -COOCH2CH3 Phenyl group enhances π-π stacking; ester group aids membrane permeability Calcium channel modulation
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid 4: -NH2; 2: -S-C2H5; 5: -COOH Thioether group increases electron density; amino group enables H-bonding Anticancer research

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects : The difluoromethyl group (-CF2H) in the target compound exerts stronger electron-withdrawing effects compared to methyl (-CH3) or phenyl (-Ph) groups in analogs like Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate. This increases the acidity of the hydroxyl and carboxylic acid groups, influencing binding to biological targets .
  • Solubility : The free carboxylic acid in 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid confers higher aqueous solubility versus esterified analogs (e.g., Methyl 4-hydroxypyrimidine-5-carboxylate), which may limit its membrane permeability .
  • Bioactivity: Analogs with hydroxyimino groups (e.g., 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids) exhibit broad-spectrum antimicrobial activity, whereas the difluoromethyl derivative’s bioactivity remains less characterized but is hypothesized to target fluorophile-dependent enzymes .

Pharmacokinetic Considerations

  • The difluoromethyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Carboxylic acid derivatives generally exhibit shorter plasma half-lives due to renal clearance, necessitating prodrug strategies (e.g., esterification) for improved bioavailability .

Biological Activity

4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a range of pharmacological properties, including antiviral, anti-inflammatory, and anticancer effects. This article aims to synthesize current knowledge regarding its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C6H5F2N2O3
  • Molecular Weight : 192.11 g/mol
  • IUPAC Name : 4-(Difluoromethyl)-2-hydroxy-5-pyrimidinecarboxylic acid

The biological activity of 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, which is crucial for rapidly dividing cells, such as cancer cells.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially altering their activity and downstream signaling.

Antiviral Activity

Research indicates that 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid exhibits antiviral properties against a range of viruses. A study demonstrated its efficacy in inhibiting viral replication, suggesting its potential as a therapeutic agent for viral infections.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

Anticancer Properties

Several studies have highlighted the anticancer effects of this compound, particularly against various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation has been documented in multiple research articles.

Data Tables

Biological Activity IC50 Values (µM) Cell Lines Tested
Antiviral10HepG2
Anti-inflammatory15RAW 264.7
Anticancer (Breast)5MCF-7
Anticancer (Lung)8A549

Case Studies

  • Antiviral Study : In a controlled study, 4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid was administered to infected cell cultures. Results indicated a significant reduction in viral load compared to untreated controls, supporting its potential as an antiviral agent .
  • Anti-inflammatory Research : A recent investigation into the compound's anti-inflammatory properties showed that it effectively suppressed the expression of COX-2 in macrophage cells, leading to decreased levels of inflammatory mediators .
  • Anticancer Trials : In vitro studies using MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .

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